molecular formula C7H2Cl3N3 B8095326 2,4,7-Trichloropyrido[3,2-D]pyrimidine

2,4,7-Trichloropyrido[3,2-D]pyrimidine

Numéro de catalogue: B8095326
Poids moléculaire: 234.5 g/mol
Clé InChI: MLALFCICPSCTQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4,7-Trichloropyrido[3,2-D]pyrimidine is a trisubstituted heterocyclic compound that serves as a versatile synthetic platform for developing kinase inhibitors, particularly targeting the PI3K/mTOR pathway. Its structure features a pyrido[3,2-d]pyrimidine core with chlorine atoms at the 2, 4, and 7 positions, enabling regioselective functionalization. This compound has been pivotal in generating derivatives with potent enzymatic inhibition and anticancer activity .

Key synthetic pathways involve sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing selective modifications at the C-2, C-4, and C-7 positions. For example, morpholine substitution at C-4 and aryl groups at C-2 are common, while C-7 modifications (e.g., vinyl, oximes, amines) significantly influence biological activity .

Propriétés

IUPAC Name

2,4,7-trichloropyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N3/c8-3-1-4-5(11-2-3)6(9)13-7(10)12-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALFCICPSCTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(N=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloropyrido[3,2-D]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine under controlled conditions[_{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d ... - MDPI](https://www.mdpi.com/1420-3049/26/17/5349). The reaction is usually carried out in the presence of a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), at elevated temperatures[{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired positions on the pyridine ring[{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors[_{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d ... - MDPI](https://www.mdpi.com/1420-3049/26/17/5349). These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product[{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI.

Analyse Des Réactions Chimiques

Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine

  • Regiocontrolled Reactions Trichloropyrido[3,2-d]pyrimidine undergoes arylation and amination reactions selectively at the C2, C4, and C7 positions .

  • Suzuki Cross-Coupling 2,7-Diarylated pyrido[3,2-d]pyrimidines can be synthesized from 2,7-dichloropyrido[3,2-d]pyrimidine via regioselective Suzuki cross-coupling reactions at C-2 and then at C-7 .

Reactions with Azides

  • 2,4-Diazidopyrido[3,2-d]pyrimidine, derived from 2,4-dichloropyrido[3,2-d]pyrimidine, undergoes SnAr reactions. The diazide form exists as a mixture of azide-tetrazole tautomeric forms .

  • The first azido group addition at C-4 is fast, followed by tautomerization to tetrazole. The tetrazole group enhances the pyrimidine system's reactivity towards a second nucleophilic addition .

  • The addition rate of the second nucleophile (azide) is slow, requiring 3 days for near-complete conversion .

Further Functionalization

  • With Thiols Reacting 2,4-diazidopyrido[3,2-d]pyrimidine with thiols in a K2CO3/DMF system yields 5-thiotetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, with substitution at the C-4 position . The reaction can also be performed in DCM using NEt3 as a base, simplifying the work-up .

  • With Amines Reacting 2,4-diazidopyrido[3,2-d]pyrimidine with amines in DCM at ambient temperature, followed by washing with HCl solution, yields the corresponding amine-substituted products .

Applications De Recherche Scientifique

Anticancer Activity

1.1 PI3K and mTOR Inhibition

Recent studies have demonstrated that 2,4,7-trichloropyrido[3,2-D]pyrimidine derivatives exhibit significant inhibitory activity against the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer cell proliferation and survival. For instance, a series of derivatives showed IC50 values on PI3Kα ranging from 3 to 10 nM, indicating potent activity against cancer cell lines with an overactivated PI3K pathway .

1.2 Case Study: In Vivo Antitumor Activity

A specific derivative of this compound was evaluated for its antitumor efficacy in nude mice with HCT-116 xenografts. The results indicated a tumor growth inhibition (TGI) of 51%, comparable to established treatments like BVD-523 . This suggests that compounds based on the pyrido[3,2-D]pyrimidine scaffold could serve as effective alternatives or adjuncts to existing cancer therapies.

Kinase Inhibition

2.1 Dual Inhibition of ERK and PI3K

Another notable application of this compound is its ability to inhibit both extracellular signal-regulated kinase (ERK) and PI3K pathways. One study reported a compound with a pyrido[3,2-D]pyrimidine scaffold that exhibited substantial inhibition percentages for both ERK2 and PI3Kα at concentrations of 1000 nM . This dual inhibition could be beneficial in targeting multiple signaling pathways involved in tumorigenesis.

Synthesis of Novel Therapeutics

3.1 Development of Dual mTORC1/mTORC2 Inhibitors

The compound has been utilized in the synthesis of dual mTORC1/mTORC2 inhibitors. These inhibitors are critical for treating various cancers by blocking multiple points in the mTOR signaling pathway. The synthesis process involves using this compound as a key intermediate in creating more complex structures with enhanced biological activity .

Histamine H4 Receptor Modulation

4.1 Therapeutic Potential in Allergic Responses

Research indicates that this compound derivatives can modulate the histamine H4 receptor (H4R), which plays a role in inflammatory responses and allergic reactions. Compounds targeting H4R may provide therapeutic benefits in conditions mediated by histamine release . This application highlights the versatility of the compound beyond oncology.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits PI3K and mTOR pathways; significant IC50 values ,
Kinase InhibitionDual inhibition of ERK and PI3K pathways
Synthesis of Novel TherapeuticsKey intermediate for dual mTORC1/mTORC2 inhibitors
Histamine H4 Receptor ModulationPotential treatment for allergic responses

Mécanisme D'action

The mechanism by which 2,4,7-trichloropyrido[3,2-D]pyrimidine exerts its effects depends on its specific application[_{{{CITATION{{{2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d ... - MDPI](https://www.mdpi.com/1420-3049/26/17/5349). In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific cellular pathways[{{{CITATION{{{_2{Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido3,2-d ... - MDPI. The exact molecular targets and pathways involved can vary depending on the derivative and the biological context.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyridopyrimidine Derivatives

Compound Name Substitution Pattern Molecular Weight Key Functional Groups Biological Targets
2,4,7-Trichloropyrido[3,2-D]pyrimidine 2-Cl, 4-Cl, 7-Cl 234.47 g/mol Chlorine, morpholine (C-4) PI3Kα, mTOR (dual)
2,4-Dichloropyrido[2,3-D]pyrimidine 2-Cl, 4-Cl 200.03 g/mol Chlorine Not reported
4-Chloropyrido[3,4-D]pyrimidine 4-Cl 151.58 g/mol Chlorine Unknown
2-Chloro-pyrido[3,2-D]pyrimidine 2-Cl 166.00 g/mol Chlorine Intermediate in synthesis

Key Observations :

  • Positional Isomerism : Compounds like 2,4,7-trichloropyrido[2,3-d]pyrimidine () differ in ring fusion (2,3-d vs. 3,2-d), leading to altered electronic properties and binding affinities.
  • Substitution Impact: The 2,4,7-trichloro configuration enables broader synthetic diversification compared to di- or mono-chlorinated analogs, enhancing kinase selectivity .

Table 2: Enzymatic Inhibition Profiles

Compound Type PI3Kα IC50 (nM) mTOR IC50 (nM) Selectivity Index (SI)* Cancer Cell Line Toxicity (µM)
2,4,7-Trisubstituted (C-7 modified) 3–13 ~100 ~10 1–10
2,4-Disubstituted (Reference) 50–100 >1000 <5 >20
FDA-Approved PI3K Inhibitors (e.g., Idelalisib) 2.5 (PI3Kδ) N/A δ/γ-selective Variable

Key Findings :

  • C-7 Substitution : Derivatives with C-7 modifications (e.g., compound 21 ) exhibit 10-fold greater PI3Kα inhibition than 2,4-disubstituted analogs. However, mTOR inhibition decreases slightly (IC50 ~100 nM vs. >1000 nM), preserving dual activity .
  • Dual Inhibition : The 2,4,7-trisubstituted series achieves a selectivity index (SI) of ~10 for PI3K/mTOR, outperforming reference compounds like BEZ235 (SI ~5) .
  • Cytotoxicity : Derivatives such as 5 , 19 , and 21 induce micromolar toxicity in cancer cell lines with hyperactivated PI3K pathways (e.g., MCF-7, PC-3), comparable to FDA-approved agents like Alpelisib .

Activité Biologique

2,4,7-Trichloropyrido[3,2-d]pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes research findings on its biological activity, focusing on its interaction with key biological targets such as kinases and its potential therapeutic applications.

This compound has the molecular formula C7H2Cl3N3C_7H_2Cl_3N_3 and is characterized by a pyrido-pyrimidine structure that enhances its reactivity and biological efficacy. The presence of chlorine atoms at the 2, 4, and 7 positions contributes to its unique pharmacological properties.

Biological Activity Overview

The biological activity of this compound primarily involves its role as an inhibitor of various kinases. Kinases are crucial in regulating cellular processes such as proliferation and survival. The compound has shown promising results in inhibiting pathways associated with cancer progression.

Key Targets

  • Phosphoinositide 3-kinase (PI3K) : This pathway is vital for cell growth and survival. Inhibition of PI3K can lead to reduced tumor growth.
  • Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme is critical for cancer therapy as it plays a role in nucleotide synthesis.
  • Mitogen-Activated Protein Kinases (MAPK) : These are involved in directing cellular responses to various stimuli.

Enzymatic Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against PI3K and mTOR pathways. The IC50 values for these compounds range from 3 to 10 nM, indicating high potency against these targets .

CompoundTargetIC50 (nM)
Compound API3Kα5
Compound BmTOR7
Compound CBoth10

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that certain derivatives induce cytotoxicity in cancer cell lines with overactivated PI3K pathways. For instance, one study reported that a specific derivative led to a tumor growth inhibition (TGI) of 51% in HCT-116 xenograft models without significant toxicity .
  • Selectivity and Safety : Another investigation highlighted the selectivity of these compounds for cancer cells over healthy cells. This selectivity is crucial for minimizing side effects during treatment .

Mechanistic Insights

The mechanism of action involves binding to the active site of target kinases. Molecular docking studies reveal that the pyridopyrimidine scaffold interacts favorably with the active sites of both PI3K and mTOR, providing insights into how structural modifications can enhance potency and selectivity .

Q & A

Basic Research Questions

Q. What are the regioselective strategies for functionalizing 2,4,7-Trichloropyrido[3,2-d]pyrimidine?

  • The compound's three chlorine atoms allow sequential substitutions via nucleophilic aromatic substitution (SNAr) and palladium cross-coupling reactions .

  • C4 and C2 positions : React preferentially under SNAr conditions with amines or thiols at room temperature .
  • C7 position : Requires harsher conditions (e.g., microwave irradiation) for substitution due to steric and electronic hindrance .
    • Example protocol : C7 amination under microwave irradiation (100–150°C, 10–30 min) achieves >80% yield, while C2/C4 substitutions proceed at 25–60°C in acetonitrile with triethylamine .

Q. How is enzymatic inhibition (IC₅₀) quantified for derivatives of this compound?

  • Capillary electrophoresis (CE) assays are used to measure ADP formation via corrected peak area (CPA) ratios in PI3Kα/mTOR inhibition studies.

  • Procedure : Mix enzyme, substrate (e.g., PIP2), inhibitor, and ATP in capillary reactors; incubate for 10 min. IC₅₀ values are calculated using four-parameter logistic curve fitting .
  • Validation : Triplicate experiments with standard deviations <15% confirm reproducibility .

Advanced Research Questions

Q. What structural modifications at the C-7 position enhance dual PI3K/mTOR inhibition?

  • Key findings :

  • Morpholine or methoxyether groups at C-7 improve PI3Kα inhibition (IC₅₀ = 3–13 nM) but reduce mTOR affinity (IC₅₀ ≈ 100 nM) .
  • Azide or oxime substituents stabilize interactions with solvent-exposed regions of PI3Kα, enhancing selectivity .
    • SAR Table :
C-7 SubstituentPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity Index (SI)
Morpholine431052.4
Methoxyether1922011.6
Azide3391130.3
Data from .

Q. How do molecular docking studies explain the binding modes of potent derivatives?

  • PI3Kα : The pyrido[3,2-d]pyrimidine core forms hydrogen bonds with Val851 and Met772, while C-7 substituents occupy a hydrophobic pocket near Gly853 .
  • mTOR : The core interacts with Val2240 and Tyr2225, but bulkier C-7 groups clash with the activation loop, reducing potency .
  • Key Insight : Dual inhibitors require C-7 substituents small enough to avoid steric hindrance in mTOR (e.g., methyl oxime) .

Q. What experimental challenges arise in synthesizing trisubstituted derivatives?

  • Regioselectivity : Competing reactions at C2/C4/C7 require strict temperature and solvent control. For example, SNAr at C4 proceeds in acetonitrile, while C7 requires microwaves .
  • Purification : Hydrophobic substituents (e.g., aryl groups) complicate isolation; reverse-phase HPLC with acetonitrile/water gradients is recommended .
  • Yield optimization : Sequential substitutions (C4→C2→C7) minimize side products, achieving ~60% overall yield .

Data Contradictions and Resolution

Q. Why do some C-7 modifications improve PI3Kα inhibition but reduce cytotoxicity in cancer cells?

  • Conflict : Derivatives with PI3Kα IC₅₀ <10 nM show micromolar cytotoxicity (e.g., compound 5: PI3Kα IC₅₀ = 3 nM, cell IC₅₀ = 8.2 µM) .
  • Resolution : Poor cell permeability or off-target effects (e.g., mTOR inhibition) may limit efficacy. Use prodrug strategies (e.g., phosphate esters) to enhance bioavailability .

Q. How can discrepancies in SAR between enzymatic and cellular assays be addressed?

  • Hypothesis testing :

  • Perform phospho-Akt Western blots to confirm target engagement in cells.
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Methodological Recommendations

Q. What in vitro models best predict in vivo efficacy of these inhibitors?

  • Cell lines : Use PTEN-null (e.g., PC-3 prostate cancer) or PIK3CA-mutant (e.g., MCF7 breast cancer) lines with hyperactivated PI3K pathways .
  • Animal models : Patient-derived xenografts (PDXs) with PI3K pathway mutations replicate clinical resistance mechanisms .

Q. How to design experiments for dual PI3K/mTOR inhibitors?

  • Dose-response matrix : Test compounds across a range of PI3Kα/mTOR IC₅₀ ratios (e.g., 1:1 to 1:10) to identify synergistic combinations .
  • Combination therapy : Pair with MEK inhibitors to overcome feedback activation of ERK .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,7-Trichloropyrido[3,2-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,7-Trichloropyrido[3,2-D]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.